![molecular formula C12H18N4O B3340544 N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide CAS No. 720706-16-1](/img/structure/B3340544.png)
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
Overview
Description
“N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 720706-16-1 . It has a molecular weight of 234.3 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(4-phenyl-1-piperazinyl)ethanimidamide .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 57% with a melting point of 162–165 °C . The compound was characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 . This indicates the presence of a phenylpiperazinyl group attached to an ethanimidamide group via a hydroxy linkage.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Chemical Properties
“N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 720706-16-1 . It has a molecular weight of 234.3 . It is typically stored at room temperature and is available in a powder form .
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which include “N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide”, have been designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .
Treatment of Alzheimer’s Disease
The compound has been studied for its potential in the treatment of Alzheimer’s disease . The results indicated that compound 6g was a selective AChE inhibitor, and could be considered as a lead compound for the development of AD drugs .
Anticonvulsant Activity
“N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide” derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
Anxiolytic Potential
Derivatives of “N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide” have been designed, synthesized, and assessed for their anxiolytic potential .
Mechanism of Action
Target of Action
The primary targets of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide . These factors include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is stored at room temperature, indicating its stability under these conditions .
properties
IUPAC Name |
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUXXQXVGHTXSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252508 | |
Record name | N-Hydroxy-4-phenyl-1-piperazineethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide | |
CAS RN |
720706-16-1 | |
Record name | N-Hydroxy-4-phenyl-1-piperazineethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720706-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-4-phenyl-1-piperazineethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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